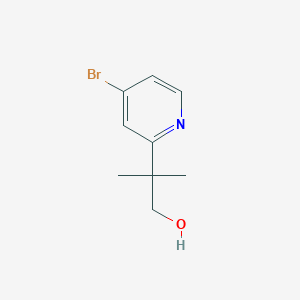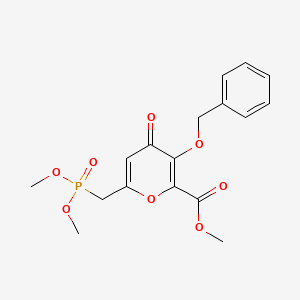
2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in various fields of chemistry due to its unique properties. The presence of the difluoroethyl group imparts distinct characteristics, making it valuable in synthetic chemistry and medicinal applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-difluoroethanol with a boronic acid derivative under specific conditions. One common method includes the use of a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitates the electrophilic 2,2-difluoroethylation of nucleophiles like thiols, amines, and alcohols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, often facilitated by hypervalent iodine reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hypervalent iodine reagents, transition metal catalysts, and strong nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield a variety of difluoroethylated nucleophiles, including pharmaceuticals like Captopril and Normorphine .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound’s ability to modify biological molecules makes it valuable in biochemical research and drug development.
Wirkmechanismus
The mechanism of action of 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to act as an electrophilic reagent. The difluoroethyl group can participate in ligand coupling mechanisms, facilitating the formation of new chemical bonds with nucleophiles like thiols, amines, and alcohols . This mechanism is particularly useful in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds share similar fluorinated groups but differ in their specific chemical structures and reactivity.
Ethyl Bromodifluoroacetate: Another fluorinated compound used in organic synthesis, particularly for introducing CF2 groups.
Uniqueness
2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of the difluoroethyl group and the boron-containing dioxaborolane structure. This combination imparts distinct reactivity and stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H15BF2O2 |
|---|---|
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H15BF2O2/c1-7(2)8(3,4)13-9(12-7)5-6(10)11/h6H,5H2,1-4H3 |
InChI-Schlüssel |
DYKDYYABIUKJKG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


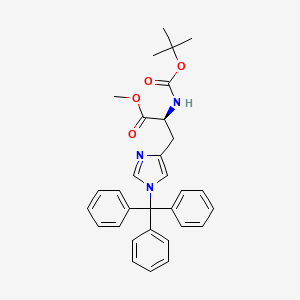
![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
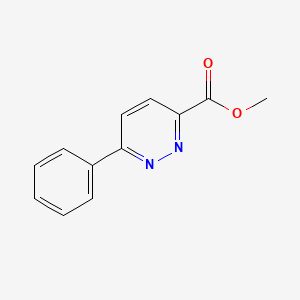
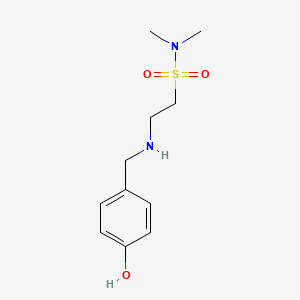
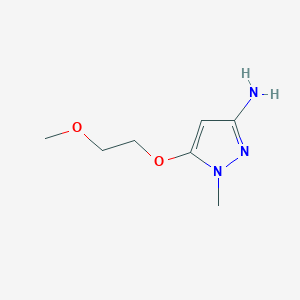

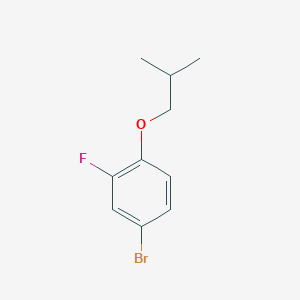
![(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B13908675.png)
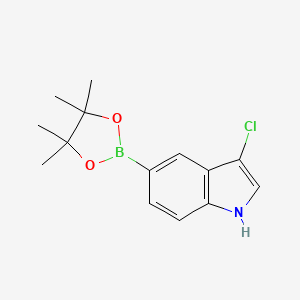

![5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine](/img/structure/B13908694.png)
